molecular formula C8H13FN2O4 B1407566 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate CAS No. 1523571-87-0

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

Cat. No. B1407566
CAS RN: 1523571-87-0
M. Wt: 220.2 g/mol
InChI Key: KULNGYZKHKDASO-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)azetidin-3-ol oxalate” is an organic compound . It has a molecular weight of 218.21 g/mol . The compound is solid in physical form .


Synthesis Analysis

A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecule of “1-(3-fluoropropyl)azetidin-3-ol oxalate” consists of 22 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 2 Fluorine atoms .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-yl)azetidin-3-ol oxalate” is solid in physical form . It has a molecular weight of 218.21 g/mol .

Scientific Research Applications

Synthesis and Drug Development

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate has been utilized in the synthesis of various compounds with potential medicinal applications. Notably, its derivatives have been incorporated into heteroaromatic systems significant in drug discovery. For instance, it has been used in the Minisci reaction to introduce oxetane or azetidine into heteroaromatic systems found in drugs like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009).

Antibacterial Agents

Azetidinyl derivatives, including those related to this compound, have shown promise as antibacterial agents. A study on 7-Azetidinylquinolones revealed their potential in combating bacterial infections, with certain stereochemical configurations being critical for enhancing antibacterial activity (Frigola et al., 1995).

Potential Antiviral Agents

Some azetidine-based compounds, including those related to this compound, have been investigated for their potential antiviral properties. The synthesis of specific azetidine derivatives has been pursued for potential use as antiviral agents, although their efficacy in cell culture tests has varied (Hosono et al., 1994).

Enzyme Inhibition

Azetidine derivatives have been explored for their role in inhibiting specific enzymes. For instance, azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) have been studied, with various subtypes such as 3-fluoroazetidines showing sub-micromolar potency against DPP IV (Ferraris et al., 2007).

Structural Studies

Structural studies of azetidine derivatives have also been conducted, contributing to the understanding of their properties and potential applications. For example, the synthesis and properties of certain azetidine derivatives have been examined to understand their structural characteristics and potential medicinal uses (Singh et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2.C2H2O4/c7-5-3-9(4-5)6-1-8-2-6;3-1(4)2(5)6/h5-6,8H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULNGYZKHKDASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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